molecular formula C10H17I B14355897 Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- CAS No. 96133-27-6

Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo-

Cat. No.: B14355897
CAS No.: 96133-27-6
M. Wt: 264.15 g/mol
InChI Key: PUZGGTWKBHVCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is an organic compound with the molecular formula C10H17I. It is a derivative of cyclohexene, where one hydrogen atom is replaced by an iodine atom and another hydrogen atom is replaced by a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- typically involves the iodination of 4-(1,1-dimethylethyl)cyclohexene. One common method is the reaction of 4-(1,1-dimethylethyl)cyclohexene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 4-(1,1-dimethylethyl)cyclohexene and iodine into the reactor, where they react in the presence of a catalyst. The product is then purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.

    Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 4-(1,1-dimethylethyl)cyclohexene derivatives with different functional groups.

    Oxidation Reactions: Products include 4-(1,1-dimethylethyl)cyclohexanol and 4-(1,1-dimethylethyl)cyclohexanone.

    Reduction Reactions: The major product is 4-(1,1-dimethylethyl)cyclohexane.

Scientific Research Applications

Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme mechanisms.

    Medicine: It is investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 4-(1,1-dimethylethyl)-: This compound lacks the iodine atom and has different reactivity and applications.

    Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound has a hydroxyl group instead of an iodine atom, leading to different chemical properties and uses.

    Cyclohexanone, 4-(1,1-dimethylethyl)-: This compound has a carbonyl group, which significantly alters its reactivity compared to the iodo derivative.

Uniqueness

Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is unique due to the presence of both the iodine atom and the tert-butyl group. The iodine atom provides unique reactivity, while the tert-butyl group offers steric hindrance, making this compound valuable in specific synthetic applications and research studies.

Properties

CAS No.

96133-27-6

Molecular Formula

C10H17I

Molecular Weight

264.15 g/mol

IUPAC Name

4-tert-butyl-1-iodocyclohexene

InChI

InChI=1S/C10H17I/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3

InChI Key

PUZGGTWKBHVCRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.